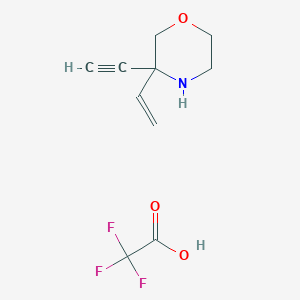
3-乙烯基-3-乙炔基吗啉;三氟乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.205. This compound is notable for its unique structure, which includes both ethenyl and ethynyl groups attached to a morpholine ring, along with a trifluoroacetic acid moiety.
科学研究应用
3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
准备方法
The synthesis of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves several steps. Typically, the preparation starts with the formation of the morpholine ring, followed by the introduction of ethenyl and ethynyl groups. The final step involves the addition of the trifluoroacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
化学反应分析
3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The ethenyl and ethynyl groups can undergo substitution reactions with suitable reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s ethenyl and ethynyl groups allow it to participate in various chemical reactions, while the trifluoroacetic acid moiety can influence its reactivity and stability. These interactions can affect biological pathways and molecular targets, leading to its observed effects .
相似化合物的比较
3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Trifluoroacetic acid derivatives: These compounds share the trifluoroacetic acid moiety but differ in their other functional groups.
Morpholine derivatives: Compounds with a morpholine ring but different substituents.
Ethenyl and ethynyl compounds: Compounds containing ethenyl and ethynyl groups but lacking the morpholine ring or trifluoroacetic acid moiety
The uniqueness of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
生物活性
The compound 3-Ethenyl-3-ethynylmorpholine; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that combines the morpholine structure with ethynyl and ethenyl groups, alongside the strong acid trifluoroacetic acid (TFA). Understanding its biological activity is crucial for its applications in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its interactions, effects on biological systems, and implications for drug development.
Structure
- Molecular Formula: C₉H₈F₃N
- Molecular Weight: 201.16 g/mol
- IUPAC Name: 3-Ethenyl-3-ethynylmorpholine; 2,2,2-trifluoroacetic acid
Characteristics of Trifluoroacetic Acid
Trifluoroacetic acid is known for its strong acidity and unique properties:
- pKa Value: Approximately 0.23, indicating its strength as an acid.
- Physical Form: Colorless liquid with a pungent odor.
- Uses: Commonly used in organic synthesis, particularly in peptide synthesis and as a solvent in chromatography .
The biological activity of 3-Ethenyl-3-ethynylmorpholine; TFA is influenced by both the morpholine structure and the trifluoroacetate ion. The morpholine ring can interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The trifluoroacetate moiety can enhance solubility and stability in biological systems.
Antibacterial Activity
Recent studies have shown that compounds containing morpholine derivatives exhibit significant antibacterial properties. For instance, a case study evaluated the antibacterial activity of alkylguanidino urea compounds in both trifluoroacetate and hydrochloride salt forms. The results indicated that while both salts exhibited similar biological profiles, the presence of TFA could potentially affect assay accuracy due to residual acidity .
Cytotoxicity and Safety Profile
The cytotoxicity of trifluoroacetic acid has been documented in various assays. It has been shown to induce cellular stress responses and apoptosis in certain cell lines. The toxicity is attributed to its strong acidic nature and potential to disrupt cellular membranes .
Table 1: Summary of Biological Activities
Study on Morpholine Derivatives
A focused study explored the impact of counterions on the biological activity of morpholine derivatives. The results highlighted that the presence of trifluoroacetate ions could modulate the effectiveness of antibacterial compounds, suggesting that careful consideration of counterion effects is essential during drug development .
Environmental Impact Assessment
Research has also examined the environmental risks associated with trifluoroacetic acid. It is not only toxic to aquatic life but also persists in the environment due to its slow degradation rates. This raises concerns regarding its accumulation in water sources and potential effects on human health through bioaccumulation .
属性
IUPAC Name |
3-ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,4,9H,2,5-7H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFXRZQIKGHFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














